molecular formula C29H44N8O3 B612023 Gilteritinib CAS No. 1254053-43-4

Gilteritinib

Cat. No.: B612023
CAS No.: 1254053-43-4
M. Wt: 552.7 g/mol
InChI Key: GYQYAJJFPNQOOW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gilteritinib is a potent selective inhibitor of both the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FMS-like tyrosine kinase 3 (FLT3) receptor . In addition, this compound also inhibits AXL and ALK tyrosine kinases . FLT3 and AXL are molecules involved in the growth of cancer cells .

Mode of Action

This compound inhibits receptor signaling and proliferation in cells that express FLT3, including FLT3-internal tandem duplication (ITD), tyrosine kinase domain mutations (TKD) FLT3-D835Y and FLT3-ITD-D835Y . The activity of this compound permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK, and AKT .

Biochemical Pathways

This compound’s action on FLT3 and AXL receptors disrupts the biochemical pathways that promote cancer cell growth. By inhibiting the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK, and AKT, this compound interferes with the signaling pathways that drive cell proliferation .

Pharmacokinetics

This compound exhibits a dose-proportional pharmacokinetic profile in healthy subjects and in patients with relapsed/refractory acute myeloid leukemia . The median maximum concentration of this compound is reached 2–6 hours following single and repeat dosing . The mean elimination half-life of this compound is 113 hours , and elimination is primarily via feces . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on this compound exposure .

Result of Action

The result of this compound’s action is the inhibition of FLT3 receptor signaling and proliferation in cells expressing FLT3 . This includes cells expressing FLT3-internal tandem duplication (ITD), tyrosine kinase domain mutations (TKD) FLT3-D835Y, and FLT3-ITD-D835Y . This compound also induces apoptosis in FLT3-ITD-expressing leukemia cells .

Action Environment

This compound is primarily metabolized in the liver by the activity of CYP3A4 . Its metabolism is driven by reactions of N-dealkylation and oxidation . From the plasma concentration, the major form is the unchanged drug . Environmental factors such as diet (food intake) and the use of other medications (particularly those that inhibit or induce CYP3A4) can influence the pharmacokinetics and, consequently, the efficacy and safety of this compound .

Biochemical Analysis

Biochemical Properties

Gilteritinib is a part of the FLT3 tyrosine kinase inhibitors and has shown greater selectivity and potency compared to other agents from this group . It is a pyrazinecarboxamide derivative that exhibits high selectivity to FLT3 . It prevents the c-Kit-driven myelosuppression observed in other therapies .

Cellular Effects

This compound has been found to inhibit cell growth and impair the endo-lysosomal and autophagy systems . It acts as an inhibitor of FLT3, hence it is a tyrosine kinase inhibitor . It kills leukemia cells by binding to the mutant FLT3 protein and blocking its activity .

Molecular Mechanism

This compound is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor . It also inhibits AXL and ALK tyrosine kinases . The activity of this compound permits the inhibition of FLT3 and AXL, molecules involved in the growth of cancer cells .

Temporal Effects in Laboratory Settings

This compound exhibits a dose-proportional pharmacokinetic profile . Its exposure is not significantly affected by food . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on this compound exposure . The antileukemic effects usually became lost within a few weeks .

Dosage Effects in Animal Models

In animal models, this compound has shown antileukemic activity . It was distributed at high levels in xenografted tumors after oral administration . The decreased FLT3 activity and high intratumor distribution of this compound translated to tumor regression and improved survival in xenograft and intra-bone marrow transplantation models of FLT3-driven AML .

Metabolic Pathways

This compound is primarily metabolized in the liver by the activity of CYP3A4 . Its metabolism is driven by reactions of N-dealkylation and oxidation which forms the metabolite M17, M16, and M10 .

Transport and Distribution

This compound exhibits a dose-proportional pharmacokinetic profile in healthy subjects and in patients with relapsed/refractory acute myeloid leukemia . This compound exposure is not significantly affected by food . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on this compound exposure .

Chemical Reactions Analysis

Types of Reactions: Gilteritinib undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dichloromethane, methanol, and various catalysts such as CuI-l-quebrachitol . The reaction conditions are carefully controlled to ensure high yield and purity.

Major Products Formed: The major product formed from the synthesis of this compound is this compound fumarate . This compound is the active pharmaceutical ingredient used in the treatment of AML.

Biological Activity

Gilteritinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Its unique mechanism of action and pharmacological properties make it a significant advancement in targeted cancer therapy. This article delves into the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound selectively inhibits both FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations, which are often associated with poor prognosis in AML. It operates by competitively blocking the ATP-binding site of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound has been shown to inhibit AXL, another receptor tyrosine kinase implicated in resistance mechanisms against FLT3 inhibitors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption, with peak plasma concentrations reached within 2 to 6 hours post-administration. The mean elimination half-life is approximately 113 hours, allowing for once-daily dosing. This compound is primarily metabolized by cytochrome P450 3A4, and its elimination occurs mainly through feces .

Case Study Overview

  • Phase IB Study in Newly Diagnosed AML : A study involving patients with newly diagnosed AML demonstrated that this compound had significant single-agent activity, achieving a complete remission rate of approximately 50% in patients harboring FLT3 mutations .
  • Dual Inhibition in the Tumor Microenvironment : Research indicated that this compound not only targets FLT3 but also effectively inhibits AXL within the tumor microenvironment. This dual inhibition was shown to enhance antitumor efficacy against AML cells, particularly under conditions of hypoxia that typically promote cell survival .

In Vitro and In Vivo Studies

This compound has been extensively studied in both in vitro and in vivo models:

  • In Vitro Studies : this compound treatment resulted in a significant reduction of cell viability in various AML cell lines with FLT3 mutations. For instance, a study showed that this compound reduced the proliferation of lung cancer cells (A549 and H1650) with IC50 values of 158 nM and 89 nM respectively .
  • In Vivo Studies : Animal studies demonstrated that this compound significantly suppressed tumor development when administered daily for 28 days, achieving tumor growth inhibition rates between 63% to 100% at various doses .

Summary of Biological Activity Findings

Study Type Findings
Phase IB Clinical Trial~50% complete remission rate in newly diagnosed AML patients with FLT3 mutations .
In VitroIC50 values for lung cancer cells were 158 nM (A549) and 89 nM (H1650) .
In VivoTumor growth inhibition rates ranged from 63% to 100% after daily administration for 28 days .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur due to various mechanisms, including the activation of AXL signaling pathways. The concurrent inhibition of AXL alongside FLT3 may mitigate this resistance and enhance therapeutic outcomes .

Properties

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYAJJFPNQOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027949
Record name Gilteritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Gilteritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor. In the same note, gilteritinib also inhibits AXL and ALK tyrosine kinases. FLT3 and AXL are molecules involved in the growth of cancer cells. The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK and AKT. The interest in FLT3 transmembrane tyrosine kinases was raised when studies reported that approximately 30% of the patients with acute myeloid leukemia presented a mutationally activated isoform. As well, the mutation ITD is associated with poor patient outcomes while the mutation TKD produces a resistance mechanism to FLT3 tyrosine kinase inhibitors and the AXL tyrosine kinase tends to produce a resistance mechanism to chemotherapies.
Record name Gilteritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1254053-43-4
Record name 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gilteritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gilteritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gilteritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GILTERITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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